Inositol 1,2-cyclic 4-bisphosphate
Description
Properties
CAS No. |
97672-09-8 |
|---|---|
Molecular Formula |
C6H12O11P2 |
Molecular Weight |
322.1 g/mol |
IUPAC Name |
(2,4,6,7-tetrahydroxy-2-oxo-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]dioxaphosphol-5-yl) dihydrogen phosphate |
InChI |
InChI=1S/C6H12O11P2/c7-1-2(8)5-6(17-19(13,14)16-5)3(9)4(1)15-18(10,11)12/h1-9H,(H,13,14)(H2,10,11,12) |
InChI Key |
OZXJLESGLSBOFI-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C2C1OP(=O)(O2)O)O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1(C(C(C(C2C1OP(=O)(O2)O)O)OP(=O)(O)O)O)O |
Synonyms |
IcP2 inositol 1,2-cyclic 4-bisphosphate inositol-1,2-cyclic 4-diphosphate |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Signaling
Inositol 1,2-cyclic 4-bisphosphate serves as a crucial signaling molecule in various biological processes. It is involved in the regulation of intracellular calcium levels and the activation of protein kinase C. Research has shown that inositol cyclic phosphates are generated during the cleavage of phosphoinositides by phospholipase C, which is pivotal for signal transduction pathways in response to hormonal stimulation .
Key Findings:
- Calcium Mobilization: this compound enhances calcium release from intracellular stores, influencing muscle contraction and neurotransmitter release .
- Signal Amplification: It acts as a second messenger that amplifies signals initiated by hormones such as angiotensin II, thereby modulating physiological responses .
Metabolic Regulation
This compound has been implicated in metabolic pathways related to insulin signaling and glucose metabolism. Its synthesis is decreased in diabetic models, suggesting a potential role in insulin resistance and metabolic disorders.
Case Study: Insulin Sensitivity
A study demonstrated that supplementation with inositol can improve insulin sensitivity in patients with metabolic syndrome. The involvement of cyclic inositol phosphates was highlighted as a mechanism through which insulin's effects are mediated at the cellular level .
Pharmacological Applications
The pharmacological potential of this compound is being explored for therapeutic interventions in various diseases, including diabetes and cardiovascular diseases. Its ability to modulate cellular signaling pathways makes it a candidate for drug development.
Therapeutic Insights:
- Diabetes Management: Research indicates that enhancing the levels of inositol cyclic phosphates may counteract insulin resistance and improve glycemic control .
- Cardiovascular Health: Studies suggest that manipulating the signaling pathways involving inositol cyclic phosphates could provide new strategies for treating hypertension and heart failure .
Research Methodologies
The synthesis and characterization of this compound have been achieved through various experimental techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Synthesis Techniques:
- In vitro enzymatic methods have been developed to produce high yields of cyclic phosphates from their non-cyclic precursors .
- Advanced analytical techniques have allowed for the detailed study of its metabolic pathways and interactions within cells .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Chemical Properties
- Key Structural Differences :
- IcP2 and IcP3 contain a reactive 1,2-cyclic phosphate ring absent in IP2 and IP3. This cyclic structure confers acid lability, leading to rapid hydrolysis under acidic conditions (e.g., during extraction) .
- The cyclic ring in IcP2 introduces steric constraints, altering interactions with enzymes and receptors compared to linear IP2 .
2.3 Stability and Reactivity
- Acid Sensitivity: IcP2 and IcP3 are unstable in acidic conditions, complicating their detection in standard extraction protocols that use acid . Neutral methanol extraction preserves cyclic forms but can trigger methanolysis, forming methyl esters (e.g., 1-monomethylphosphoinositol 4,5-bisphosphate) .
Preparation Methods
Reaction Mechanism
PLC cleaves the phosphodiester bond in PtdIns-4-P, forming a cyclic 1,2-phosphodiester intermediate (Ins(1,2-c)P4) and diacylglycerol. The cyclic product is unstable under physiological conditions, hydrolyzing to linear inositol 1,4-bisphosphate (Ins(1,4)P2) unless stabilized by rapid isolation.
Protocol
Yield and Validation
Chemical Cyclization Using Carbodiimide Reagents
Chemical synthesis provides higher yields of Ins(1,2-c)P4 by cyclizing linear precursors like Ins(1,4,5)P3. This method, developed by Auchus et al., uses water-soluble carbodiimides to facilitate intramolecular esterification.
Reaction Conditions
| Parameter | Value |
|---|---|
| Starting Material | 5 µmol Ins(1,4,5)P3 |
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Solvent | 50 mM Triethylamine (pH 8.2) |
| Temperature | 25°C, 4 hours |
| Yield | 1–1.5 µmol (20–30%) |
Procedure
Key Findings
-
Side Products : Oligomers form at prolonged reaction times (>4 hr), reducing cyclic product yield.
-
Scalability : Unreacted Ins(1,4,5)P3 is recoverable for reuse, improving cost-efficiency.
Enzymatic Dephosphorylation of Ins(1,2-c)P5
Ins(1,2-c)P4 is accessible via 5-phosphatase-mediated dephosphorylation of Ins(1,2-c)P5, a cyclic derivative of inositol 1,4,5-trisphosphate.
Stepwise Synthesis
Yield and Specificity
-
Conversion Efficiency : 78% of Ins(1,2-c)P5 is converted to Ins(1,2-c)P4 under optimal conditions.
-
Validation : Co-elution with synthetic standards in HPIC (High-Performance Ion Chromatography).
Analytical Characterization Techniques
Table 1: Comparative Analysis of Ins(1,2-c)P4 Preparation Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| PLC Cleavage | 20–30 | 85–90 | Physiological relevance | Transient product instability |
| Chemical Cyclization | 20–30 | 95–98 | High scalability | Oligomer side products |
| Enzymatic Dephosphorylation | 70–80 | 90–95 | High specificity | Requires Ins(1,2-c)P5 precursor |
Q & A
Q. Why do cyclic/non-cyclic phosphate ratios vary across phosphoinositide substrates (PtdIns > PtdIns4P > PtdIns4,5P₂)?
- Methodological Answer : Structural constraints (e.g., steric hindrance from additional phosphate groups) influence PLC activity. Experimental approaches include:
- Molecular dynamics simulations to model enzyme-substrate interactions.
- Site-directed mutagenesis of PLC isoforms to alter cyclic phosphate production .
Tables for Key Experimental Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
